molecular formula C19H15N5O4 B10983552 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B10983552
M. Wt: 377.4 g/mol
InChI Key: GPHHDLGXLMXOOG-UHFFFAOYSA-N
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Description

2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE involves several steps. One common method includes the esterification of 4-methyl-2-oxo-2H-chromen-7-yl with acetic acid, followed by the activation of the carboxylic acid with N,N′-carbonyldiimidazole . The resulting intermediate is then reacted with 3-(1H-1,2,3,4-tetrazol-1-yl)phenylamine to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chromen moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The tetrazole group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar compounds include other coumarin derivatives and tetrazole-containing molecules. Compared to these, 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE stands out due to its unique combination of functional groups, which may confer enhanced biological activity and specificity . Other similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C19H15N5O4

Molecular Weight

377.4 g/mol

IUPAC Name

2-(4-methyl-2-oxochromen-7-yl)oxy-N-[3-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C19H15N5O4/c1-12-7-19(26)28-17-9-15(5-6-16(12)17)27-10-18(25)21-13-3-2-4-14(8-13)24-11-20-22-23-24/h2-9,11H,10H2,1H3,(H,21,25)

InChI Key

GPHHDLGXLMXOOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC(=CC=C3)N4C=NN=N4

Origin of Product

United States

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